CID 78066528
Description
The compound with the identifier “CID 78066528” is a chemical entity that has garnered interest in various scientific fields due to its unique properties and potential applications. This compound is known for its specific interactions and effects, making it a subject of study in chemistry, biology, medicine, and industry.
Properties
Molecular Formula |
Ge6In8 |
|---|---|
Molecular Weight |
1354.3 g/mol |
InChI |
InChI=1S/6Ge.8In |
InChI Key |
QXOPNSWZGOYPKQ-UHFFFAOYSA-N |
Canonical SMILES |
[Ge].[Ge].[Ge].[Ge].[Ge].[Ge].[In].[In].[In].[In].[In].[In].[In].[In] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of CID 78066528 involves specific synthetic routes that require precise reaction conditions. The synthesis typically involves the use of organic solvents and reagents that facilitate the formation of the desired chemical structure. The reaction conditions, such as temperature, pressure, and pH, are carefully controlled to ensure the purity and yield of the compound.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using optimized methods that ensure consistency and efficiency. The industrial production methods may involve continuous flow reactors, automated systems, and stringent quality control measures to produce large quantities of the compound while maintaining high standards of purity and safety.
Chemical Reactions Analysis
Types of Reactions
CID 78066528 undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents (such as potassium permanganate), reducing agents (such as sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as solvent choice, temperature, and reaction time, are optimized based on the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions may produce reduced forms of the compound. Substitution reactions result in the formation of various substituted derivatives.
Scientific Research Applications
CID 78066528 has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is studied for its interactions with biological molecules and its potential as a biochemical probe.
Medicine: this compound is investigated for its therapeutic potential in treating various diseases and conditions.
Industry: The compound is used in the development of new materials and as an additive in industrial processes.
Mechanism of Action
The mechanism of action of CID 78066528 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets, leading to changes in cellular processes and biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to CID 78066528 include:
CID 2858522: Known for its role as an inhibitor in biological systems.
Other structurally related compounds: These may share similar functional groups and chemical properties.
Uniqueness
This compound is unique due to its specific chemical structure and the distinct interactions it has with various molecular targets. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Q & A
Basic Research Questions
Q. How can researchers formulate a focused research question for studying CID 78066528?
- Methodological Answer : Begin by conducting a systematic literature review to identify gaps in existing studies on this compound. Use frameworks like PICOT (Population, Intervention, Comparison, Outcome, Time) to structure the question, ensuring specificity. For example: "How does the molecular stability of this compound vary under varying pH conditions (Intervention) compared to standard buffers (Comparison) in vitro (Population) over 72 hours (Time)?" Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to refine the question and ensure alignment with experimental constraints and academic significance .
Q. What considerations are critical for designing reproducible experiments involving this compound?
- Methodological Answer : Prioritize replicability by detailing material sources (e.g., purity of this compound, solvent specifications), environmental controls (temperature, humidity), and instrumentation calibration. Include negative/positive controls (e.g., known inhibitors or stabilizers) to validate results. Follow guidelines from academic journals, such as separating experimental procedures into distinct sections (e.g., synthesis, characterization, analysis) and providing raw data in supplementary materials .
Q. How should researchers conduct a literature review specific to this compound?
- Methodological Answer : Use databases like PubMed, SciFinder, and Web of Science with search terms combining "this compound" and keywords (e.g., "kinetics," "crystallography"). Filter results to prioritize peer-reviewed articles and avoid non-academic sources (e.g., BenchChem). Critically evaluate methodologies in prior studies to identify inconsistencies or opportunities for novel hypothesis generation (e.g., conflicting stability data under oxidative conditions) .
Q. What are best practices for collecting and validating primary data on this compound?
- Methodological Answer : Combine quantitative methods (e.g., HPLC for purity analysis, NMR for structural confirmation) with qualitative approaches (e.g., crystallography for spatial configuration). Validate instruments using certified reference materials. For secondary data, cross-reference datasets from reputable repositories (e.g., Cambridge Structural Database) and document retrieval dates to account for updates .
Advanced Research Questions
Q. How can researchers resolve contradictions in published data on this compound’s reactivity?
- Methodological Answer : Perform reproducibility studies under identical conditions described in conflicting reports. Use statistical tools (e.g., ANOVA, regression analysis) to identify confounding variables (e.g., trace impurities, solvent lot variations). Publish negative results and methodological critiques to clarify discrepancies. Cross-disciplinary collaboration (e.g., computational chemists for molecular modeling) may reveal overlooked factors like solvent polarity effects .
Q. What strategies enable interdisciplinary integration of this compound research?
- Methodological Answer : Combine chemical synthesis with computational modeling (e.g., DFT calculations for reaction pathways) and biological assays (e.g., toxicity screening). Use standardized data formats (e.g., .cif for crystallography) to facilitate collaboration. Align research objectives with frameworks like PICO to ensure coherence across disciplines. For example, computational predictions of this compound’s binding affinity can guide wet-lab validation .
Q. How can synthesis protocols for this compound be optimized for yield and purity?
- Methodological Answer : Employ Design of Experiments (DoE) to test variables (e.g., reaction time, catalyst concentration). Use response surface methodology to identify optimal conditions. Characterize intermediates via LC-MS to detect side reactions. Document purification steps (e.g., column chromatography gradients) in detail to enable replication. Compare results with literature benchmarks to validate improvements .
Q. What ethical guidelines apply to studies involving this compound in biological systems?
- Methodological Answer : For in vivo studies, adhere to institutional animal care protocols (IACUC) or human subject guidelines (IRB). Disclose conflicts of interest (e.g., funding sources) and data-sharing plans in publications. Use anonymized datasets for public repositories and cite prior work rigorously to avoid plagiarism. Ethical review panels should assess risks of novel derivatives (e.g., ecotoxicity) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
